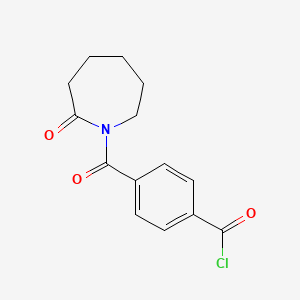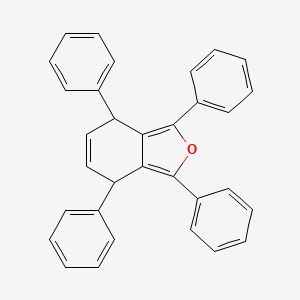
1,3,4,7-Tetraphenyl-4,7-dihydro-2-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,7-Tetraphenyl-4,7-dihydro-2-benzofuran is an organic compound belonging to the class of benzofurans. Benzofurans are characterized by a benzene ring fused to a furan ring. This compound is notable for its unique structural features, which include four phenyl groups attached to the benzofuran core. It has a molecular formula of C32H24O and a molecular weight of 424.5324 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,7-Tetraphenyl-4,7-dihydro-2-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tetraphenylcyclopentadienone with diphenylacetylene in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4,7-Tetraphenyl-4,7-dihydro-2-benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetraphenylquinone, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
1,3,4,7-Tetraphenyl-4,7-dihydro-2-benzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,3,4,7-Tetraphenyl-4,7-dihydro-2-benzofuran involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another derivative with therapeutic applications.
Uniqueness
1,3,4,7-Tetraphenyl-4,7-dihydro-2-benzofuran is unique due to its four phenyl groups, which enhance its stability and reactivity compared to simpler benzofurans. This structural feature also contributes to its diverse range of applications in scientific research and industry .
Propriétés
Numéro CAS |
3586-65-0 |
|---|---|
Formule moléculaire |
C32H24O |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
1,3,4,7-tetraphenyl-4,7-dihydro-2-benzofuran |
InChI |
InChI=1S/C32H24O/c1-5-13-23(14-6-1)27-21-22-28(24-15-7-2-8-16-24)30-29(27)31(25-17-9-3-10-18-25)33-32(30)26-19-11-4-12-20-26/h1-22,27-28H |
Clé InChI |
LPPKTYKSMWNKPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C=CC(C3=C(OC(=C23)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-(4-hydroxyphenyl)-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14168401.png)
![N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14168402.png)
![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea]](/img/structure/B14168405.png)
![6-Hydrazinyl-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14168414.png)
![5-(3-chlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14168419.png)
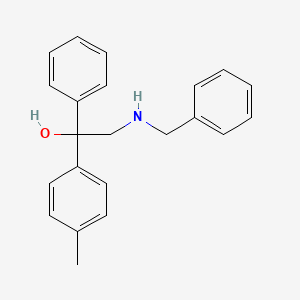
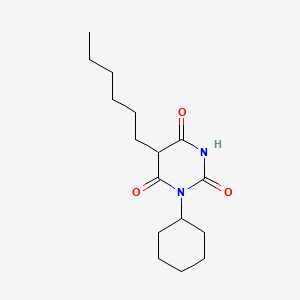

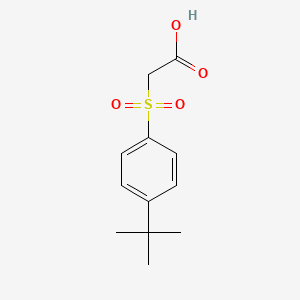
![1-methoxy-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B14168448.png)
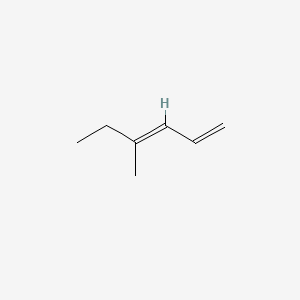
![9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)-](/img/structure/B14168460.png)
